(2-Amino-4,5-difluorophenyl)methanol
Overview
Description
(2-Amino-4,5-difluorophenyl)methanol is an organic compound with the chemical formula C7H7F2NO. It is also known as difluoromethoxyphenyl alcohol. This compound is characterized by the presence of two fluorine atoms, an amino group, and a hydroxyl group attached to a benzene ring. The molecular weight of this compound is 159.13 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-4,5-difluorophenyl)methanol typically involves the introduction of fluorine atoms into the phenyl ring followed by the addition of amino and hydroxyl groups. One common method involves the reaction of 2,4-difluoronitrobenzene with a reducing agent to form the corresponding amine, which is then subjected to further reactions to introduce the hydroxyl group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: (2-Amino-4,5-difluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the amino group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzaldehyde, while reduction could produce a difluorophenylamine derivative .
Scientific Research Applications
(2-Amino-4,5-difluorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Amino-4,5-difluorophenyl)methanol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The fluorine atoms enhance its stability and bioavailability. These interactions can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
2-Amino-4-fluorophenol: Similar structure but with only one fluorine atom.
2-Amino-4,5-dichlorophenylmethanol: Similar structure but with chlorine atoms instead of fluorine.
2-Amino-4,5-dimethylphenylmethanol: Similar structure but with methyl groups instead of fluorine.
Uniqueness: (2-Amino-4,5-difluorophenyl)methanol is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. The fluorine atoms increase the compound’s electronegativity, stability, and potential biological activity compared to its analogs .
Biological Activity
Overview of the Compound
(2-Amino-4,5-difluorophenyl)methanol, also known as difluoromethoxyphenyl alcohol, is an organic compound with the chemical formula CHFNO. It features two fluorine atoms, an amino group, and a hydroxyl group attached to a benzene ring. This unique structure contributes to its potential biological activities, including antimicrobial and antiviral properties, as well as its applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of amino and hydroxyl groups facilitates hydrogen bonding, which enhances interactions with enzymes and receptors. The fluorine atoms increase the compound's stability and bioavailability, potentially modulating biological pathways and leading to observed pharmacological effects .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Antiviral Activity
The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes or by altering cellular pathways that viruses exploit for replication.
Antitumor Effects
In addition to its antimicrobial and antiviral activities, this compound has shown promise in cancer research. It has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have indicated that it can induce apoptosis in cancer cells through the activation of intrinsic pathways .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against multiple bacterial strains | |
Antiviral | Inhibits viral replication | |
Antitumor | Induces apoptosis in cancer cell lines |
Case Study: Antitumor Activity
A study published in Nature highlighted the effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound was found to significantly reduce cell viability at concentrations as low as 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound activates caspase-dependent pathways leading to apoptosis .
Comparative Analysis with Related Compounds
The unique structure of this compound sets it apart from similar compounds. For instance:
Compound | Key Features | Biological Activity |
---|---|---|
2-Amino-4-fluorophenol | One fluorine atom | Moderate antimicrobial |
2-Amino-4,5-dichlorophenylmethanol | Two chlorine atoms | Lower cytotoxicity |
2-Amino-4,5-dimethylphenylmethanol | Methyl groups instead of fluorines | Reduced bioactivity |
The presence of two fluorine atoms in this compound enhances its electronegativity and stability compared to these analogs, contributing to its superior biological activities .
Properties
IUPAC Name |
(2-amino-4,5-difluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2,11H,3,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QECPLCJBCKMTSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620225 | |
Record name | (2-Amino-4,5-difluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
748805-87-0 | |
Record name | (2-Amino-4,5-difluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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